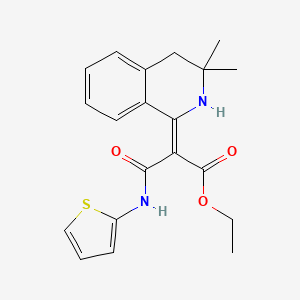![molecular formula C26H20N2O4 B5233809 N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]](/img/structure/B5233809.png)
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide], also known as BFA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFA is a synthetic compound that belongs to the class of acrylamides and has a molecular formula of C32H26N2O4.
科学研究应用
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as an anticancer agent. Studies have shown that N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is a protein that is essential for the survival of cancer cells. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
In biochemistry, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been used as a tool for studying protein trafficking. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can inhibit the activity of ADP-ribosylation factor (ARF), which is a protein that is involved in protein trafficking. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
In materials science, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been studied for its potential as a component in organic electronics. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have good charge transport properties, which make it a promising material for use in electronic devices.
作用机制
The mechanism of action of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves its ability to inhibit the activity of specific proteins. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can bind to the ATP-binding site of Hsp90 and inhibit its activity. Hsp90 is a chaperone protein that is essential for the folding and stabilization of many proteins, including those that are involved in cancer cell survival. By inhibiting Hsp90, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis in cancer cells.
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can also inhibit the activity of ARF, which is a protein that is involved in protein trafficking. ARF is required for the formation of COPI-coated vesicles, which are involved in transporting proteins from the Golgi apparatus to the endoplasmic reticulum. By inhibiting ARF, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can disrupt protein trafficking and allow researchers to study the mechanisms involved in this process.
Biochemical and Physiological Effects:
N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have various biochemical and physiological effects. In cancer cells, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] can induce apoptosis by inhibiting the activity of Hsp90. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have neuroprotective effects by inhibiting the activity of caspase-3, which is a protein that is involved in apoptosis.
实验室实验的优点和局限性
One of the advantages of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in lab experiments is its ability to inhibit the activity of specific proteins. This allows researchers to study the mechanisms involved in various biological processes. However, one of the limitations of using N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] is its potential toxicity. N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide]. One direction is the development of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] derivatives with improved properties, such as increased potency or decreased toxicity. Another direction is the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in combination with other drugs for the treatment of cancer or other diseases. Finally, the study of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] in various animal models can provide insights into its potential therapeutic applications.
合成方法
The synthesis of N,N'-4,4'-biphenyldiylbis[3-(2-furyl)acrylamide] involves the reaction between 4,4'-biphenyldiylbis(2-nitrophenyl)amine and furfurylamine in the presence of triethylamine as a catalyst. The reaction takes place in acetonitrile as a solvent, and the product is obtained through crystallization. The yield of the reaction is around 50-60%, and the purity of the product can be increased through recrystallization.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-25(15-13-23-3-1-17-31-23)27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-26(30)16-14-24-4-2-18-32-24/h1-18H,(H,27,29)(H,28,30)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXPXEPLHZZZQT-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-biphenyl-4,4'-diylbis[3-(furan-2-yl)prop-2-enamide] | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![benzyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5233743.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)

![3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5233768.png)
![methyl (2-chloro-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5233774.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5233776.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-thienylmethyl)amino]nicotinamide](/img/structure/B5233786.png)
![5-(1-cyclohexen-1-ylacetyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233790.png)

![4-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-2-propylpyrimidine](/img/structure/B5233808.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![1-(2-furyl)-2-[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethanone](/img/structure/B5233824.png)